molecular formula C9H10O3 B2983373 (E)-3-(2,4-Dimethylfuran-3-yl)prop-2-enoic acid CAS No. 2220111-39-5

(E)-3-(2,4-Dimethylfuran-3-yl)prop-2-enoic acid

Cat. No. B2983373
CAS RN: 2220111-39-5
M. Wt: 166.176
InChI Key: LZSPYPCHCOHUBC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,4-Dimethylfuran-3-yl)prop-2-enoic acid, also known as DMF-3-PA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and industry.

Scientific Research Applications

Synthesis Methods

  • (E)-3-(2,4-Dimethylfuran-3-yl)prop-2-enoic acids and similar compounds have been synthesized through modified Knoevenagel condensation, showing high yield and stereoselectivity. This method involves the condensation of a straight carbon chain aldehyde with malonic acid in DMSO or DMF at high temperatures (Ragoussis & Ragoussis, 1998).

Chemical Properties

  • The compound's chemical behavior, such as acid-amide intermolecular hydrogen bonding, has been studied. In one instance, a 2,2-dimethylbutynoic acid with a pyridone terminus was observed to form an intermolecularly hydrogen-bonded dimer, with bonding between the amide and carboxylic acid group (Wash et al., 1997).

Applications in Asymmetric Organocatalysis

  • There has been research on asymmetric organocatalysis using compounds including 2,5-dimethylfuran. One study achieved enantiomerically enriched 4 + 3 cycloaddition products through treatment with a chiral secondary amine and trifluoroacetic acid (Harmata et al., 2003).

Applications in Fluorescent Chemosensors

  • Novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitriles, synthesized through solvent-free microwave-assisted one-pot reactions, have been used as fluorescent chemosensors for ions like Fe3+ and picric acid (Shylaja et al., 2020).

Crystallography

  • The crystal structure of related compounds, such as (E)-dodec-2-enoic acid, has been studied to understand their molecular configuration and properties (Sonneck et al., 2015).

properties

IUPAC Name

(E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-5-12-7(2)8(6)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSPYPCHCOHUBC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC(=C1/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid

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